molecular formula C18H21F3N6O B2438806 4-[6-(dimethylamino)pyridazin-4-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide CAS No. 1795443-07-0

4-[6-(dimethylamino)pyridazin-4-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Cat. No.: B2438806
CAS No.: 1795443-07-0
M. Wt: 394.402
InChI Key: QGUFCTBQZFTELH-UHFFFAOYSA-N
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Description

4-[6-(dimethylamino)pyridazin-4-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring substituted with a dimethylamino group and a piperazine ring linked to a trifluoromethylphenyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(dimethylamino)pyridazin-4-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Ring: Starting with a suitable precursor, the pyridazine ring is synthesized through cyclization reactions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.

    Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then coupled with the pyridazine ring.

    Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced through electrophilic aromatic substitution reactions.

    Final Coupling: The final step involves coupling the piperazine ring with the pyridazine ring to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[6-(dimethylamino)pyridazin-4-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-[6-(dimethylamino)pyridazin-4-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)pyridazine derivatives: These compounds share the pyridazine core but differ in the substituents attached to the ring.

    N-(trifluoromethylphenyl)piperazine derivatives: These compounds have the piperazine ring and trifluoromethylphenyl group but lack the pyridazine moiety.

Uniqueness

4-[6-(dimethylamino)pyridazin-4-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is unique due to the combination of its functional groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

4-[6-(dimethylamino)pyridazin-4-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N6O/c1-25(2)16-11-15(12-22-24-16)26-6-8-27(9-7-26)17(28)23-14-5-3-4-13(10-14)18(19,20)21/h3-5,10-12H,6-9H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUFCTBQZFTELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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